![molecular formula C18H23N3O2 B2424534 N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide CAS No. 1645343-02-7](/img/structure/B2424534.png)
N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide
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Description
N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide, also known as JNJ-40411813, is a novel small molecule that has been developed for its potential use in treating various neurological disorders. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.
Scientific Research Applications
Cyanoacetylation of Amines
Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful due to the positioning of the carbonyl and cyano groups, allowing reactions with common bidentate reagents. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Researchers have explored their chemical reactivity and reactions to obtain novel heterocyclic moieties with potential biological activity .
Building Organic Heterocycles
N-aryl and/or heteryl cyanoacetamides play a crucial role in constructing various organic heterocycles. By reacting these compounds with suitable reagents, scientists can synthesize diverse heterocyclic structures. These heterocycles find applications in medicinal chemistry, materials science, and drug discovery .
Chemotherapeutic Agents
The biological activities associated with cyanoacetamide derivatives have drawn interest from biochemists. Researchers explore their potential as chemotherapeutic agents. By modifying the cyanoacetamide scaffold, scientists aim to develop compounds with enhanced efficacy against specific diseases .
Indole Derivatives
Indole derivatives, including cyanoacetamide analogs, exhibit diverse pharmacological activities. While not exclusive to N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide, this compound’s structural features may contribute to its biological effects. For example, indole derivatives are known for their plant hormone properties and clinical applications .
Cinnamamide Synthesis
In some cases, cyanoacetamide derivatives participate in the synthesis of cinnamamides. Researchers have used enzymatic catalysis to create coumaroyltyramine derivatives from hydroxycinnamates and phenylethylamines. These compounds may have applications in natural product chemistry and drug development .
properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-16-7-3-2-6-14(16)15(12-19)20-18(22)17(13-8-9-13)21-10-4-5-11-21/h2-3,6-7,13,15,17H,4-5,8-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQILNFRBLHGBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C(C2CC2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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